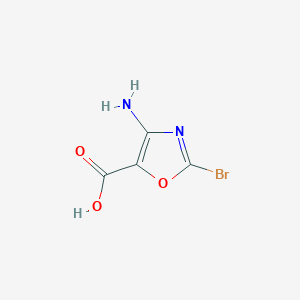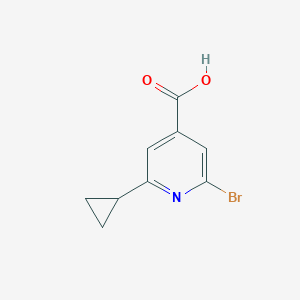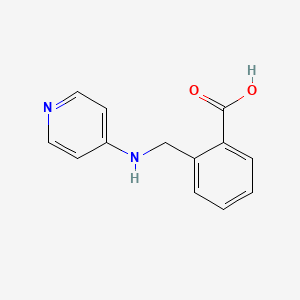
2-((Pyridin-4-ylamino)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Pyridin-4-ylamino)methyl)benzoic acid is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It consists of a benzene ring substituted with amino and carboxyl groups, and a pyridine ring attached via a methylene bridge. This compound is slightly soluble in water and appears as a white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-4-ylamino)methyl)benzoic acid typically involves the reaction of 4-aminomethylpyridine with 2-carboxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-4-ylamino)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-((Pyridin-4-ylamino)methyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Pyridin-4-ylamino)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The pathways involved include coordination with metal centers and hydrogen bonding with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure with a pyridine ring attached at the 2-position.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of a pyridinylamino group.
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: A Mannich base with a pyridine ring.
Uniqueness
2-((Pyridin-4-ylamino)methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from similar compounds .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-[(pyridin-4-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11/h1-8H,9H2,(H,14,15)(H,16,17) |
InChI Key |
YJUWDLZUHCKODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




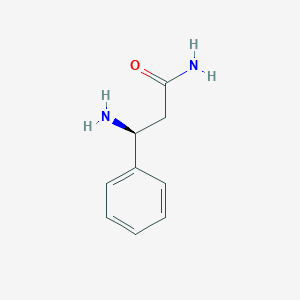

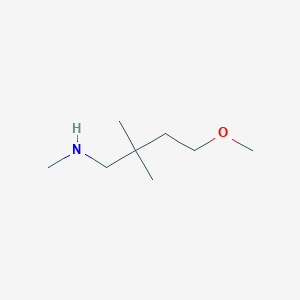

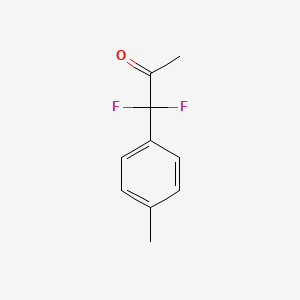
![3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane](/img/structure/B15252679.png)
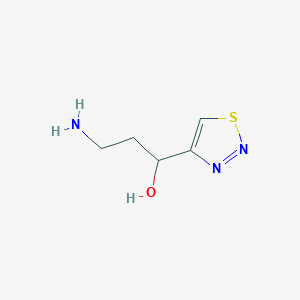

![1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B15252698.png)
![7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15252709.png)
